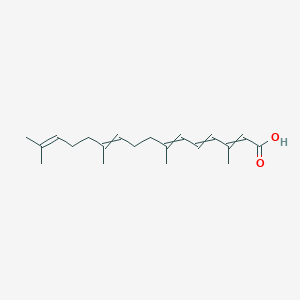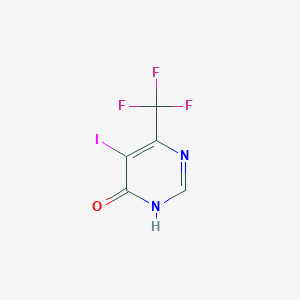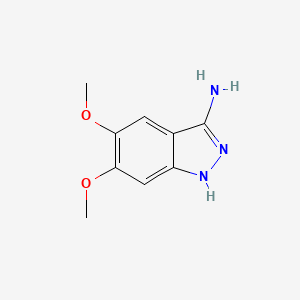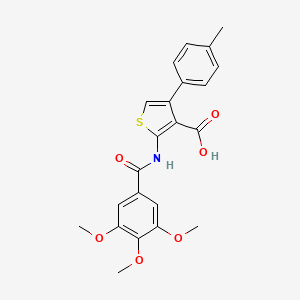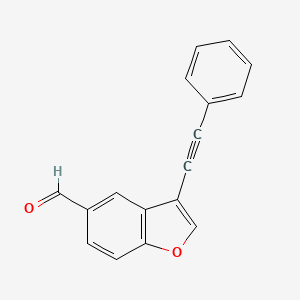
3-(Phenylethynyl)benzofuran-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Phenylethynyl)benzofuran-5-carbaldehyde is an organic compound that belongs to the class of benzofurans It is characterized by the presence of a phenylethynyl group attached to the benzofuran ring and an aldehyde functional group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylethynyl)benzofuran-5-carbaldehyde typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl or vinyl halide and a terminal alkyne. The general procedure includes the following steps:
Starting Materials: The synthesis begins with 1-bromo-3-iodobenzene and 2-ethynylbenzaldehyde.
Catalysts and Reagents: Palladium(II) chloride (PdCl2) and copper(I) iodide (CuI) are used as catalysts, while triethylamine (NEt3) serves as the base.
Reaction Conditions: The reaction is carried out in a solvent such as dimethylformamide (DMF) under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (around 80-100°C).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the Sonogashira coupling reaction is scalable and can be adapted for large-scale synthesis. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound in an industrial setting.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Phenylethynyl)benzofuran-5-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenylethynyl group can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: 3-(Phenylethynyl)-1-benzofuran-5-carboxylic acid.
Reduction: 3-(Phenylethynyl)-1-benzofuran-5-methanol.
Substitution: Various substituted benzofuran derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
3-(Phenylethynyl)benzofuran-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of organic electronic materials and fluorescent probes.
Wirkmechanismus
The mechanism of action of 3-(Phenylethynyl)benzofuran-5-carbaldehyde is primarily determined by its functional groups. The aldehyde group can form covalent bonds with nucleophiles, while the phenylethynyl group can participate in π-π interactions and conjugation with other aromatic systems. These interactions can influence the compound’s reactivity and binding affinity with molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Phenylethynyl)-1-benzofuran-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
3-(Phenylethynyl)-1-benzofuran-5-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.
9-(4-Phenylethynyl)anthracene: Contains a phenylethynyl group but differs in the core aromatic structure.
Uniqueness
3-(Phenylethynyl)benzofuran-5-carbaldehyde is unique due to the combination of its phenylethynyl and aldehyde functional groups, which confer distinct reactivity and potential for diverse applications in research and industry.
Eigenschaften
CAS-Nummer |
648449-51-8 |
|---|---|
Molekularformel |
C17H10O2 |
Molekulargewicht |
246.26 g/mol |
IUPAC-Name |
3-(2-phenylethynyl)-1-benzofuran-5-carbaldehyde |
InChI |
InChI=1S/C17H10O2/c18-11-14-7-9-17-16(10-14)15(12-19-17)8-6-13-4-2-1-3-5-13/h1-5,7,9-12H |
InChI-Schlüssel |
ALHZIMBGWLZHSC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C#CC2=COC3=C2C=C(C=C3)C=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
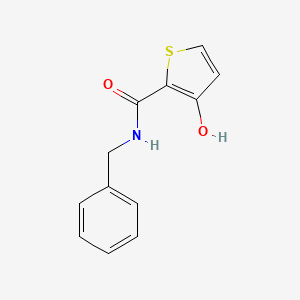
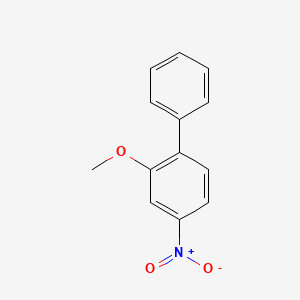
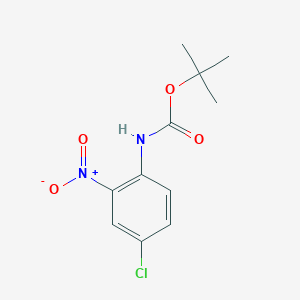
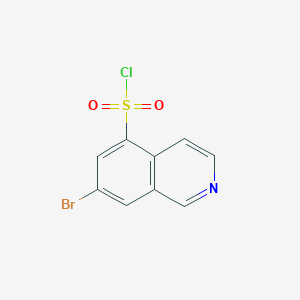
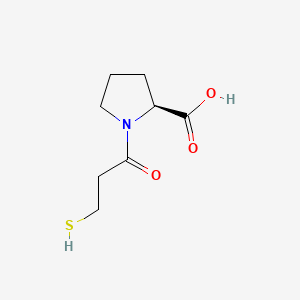

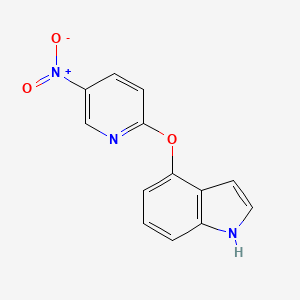
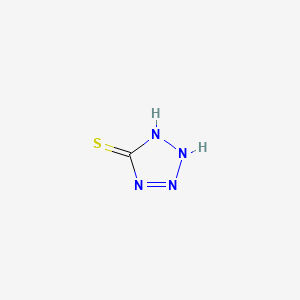
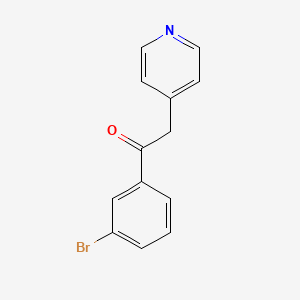
![2-[2-chloro-4-(trifluoromethoxy)phenoxy]Ethanol](/img/structure/B8772715.png)
